molecular formula C11H15NO B12948037 (3S,4R)-3-Methoxy-4-phenylpyrrolidine

(3S,4R)-3-Methoxy-4-phenylpyrrolidine

Cat. No.: B12948037
M. Wt: 177.24 g/mol
InChI Key: RAMDCRBDDUJFCZ-WDEREUQCSA-N
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Description

(3S,4R)-3-Methoxy-4-phenylpyrrolidine is a chiral pyrrolidine derivative characterized by a methoxy group at the 3-position and a phenyl group at the 4-position of the five-membered ring. Its hydrochloride salt (CAS: 1236862-42-2) is commercially available through suppliers like Dayang Chem (Hangzhou) Co., Ltd., which specializes in fine chemicals and intermediates for pharmaceutical or agrochemical applications . The compound’s stereochemistry and substitution pattern make it a valuable intermediate in asymmetric synthesis, particularly in the development of bioactive molecules.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3S,4R)-3-methoxy-4-phenylpyrrolidine

InChI

InChI=1S/C11H15NO/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-,11+/m0/s1

InChI Key

RAMDCRBDDUJFCZ-WDEREUQCSA-N

Isomeric SMILES

CO[C@@H]1CNC[C@H]1C2=CC=CC=C2

Canonical SMILES

COC1CNCC1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Methoxy-4-phenylpyrrolidine typically involves enantioselective methods to ensure the desired stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantiomeric purity. For instance, the lipase-mediated resolution protocol has been employed to prepare this compound with excellent enantiomeric excess .

Another method involves the use of ring-closing metathesis (RCM) reactions, starting from commercially available diallylamine. This method includes SN2 displacement reactions followed by RCM to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of (3S,4R)-3-Methoxy-4-phenylpyrrolidine may involve large-scale chemoenzymatic processes due to their efficiency and selectivity. The use of immobilized enzymes on solid supports can facilitate the continuous production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Methoxy-4-phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the phenyl group can produce cyclohexyl derivatives.

Scientific Research Applications

(3S,4R)-3-Methoxy-4-phenylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-3-Methoxy-4-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between (3S,4R)-3-Methoxy-4-phenylpyrrolidine and related pyrrolidine derivatives:

Compound Name Substituents on Pyrrolidine Ring Functional Groups Key Properties/Applications Reference
(3S,4R)-3-Methoxy-4-phenylpyrrolidine 3-OCH₃, 4-Ph - Pharmaceutical intermediate
(3R,4S)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid 4-(2-F-Ph), 3-COOH Carboxylic acid Potential kinase inhibitor
(3R,4S)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid 4-(3-OCH₃-Ph), 3-COOH Carboxylic acid, Methoxy Intermediate for peptidomimetics
(3R,4S)-4-(4-Iodophenyl)pyrrolidine-3-carboxylic acid 4-(4-I-Ph), 3-COOH Carboxylic acid, Iodo Radiolabeling or imaging applications
(2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine 2-PhSO₂CH₂, 3,4-O₂C(CH₃)₂ Sulfonyl, Acetal Synthetic intermediate for alkaloids

Key Observations :

Functional Group Influence: The carboxylic acid group in derivatives like (3R,4S)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid enhances polarity and hydrogen-bonding capacity, making these compounds suitable for interactions with biological targets (e.g., enzymes) . In contrast, the methoxy group in the parent compound increases lipophilicity, favoring blood-brain barrier penetration in drug candidates . For example, the 4-iodophenyl derivative may serve as a precursor for radiopharmaceuticals .

Stereochemical Considerations :

  • The (3S,4R) configuration of the parent compound is critical for its role in asymmetric synthesis, as stereochemistry directly impacts binding affinity in chiral environments. Derivatives with inverted configurations (e.g., 3R,4S) may exhibit divergent biological activities .

Synthetic Utility :

  • The acetal-protected derivative (from ) demonstrates the use of protective groups (isopropylidene) in multi-step syntheses, enabling selective functionalization of the pyrrolidine ring .

Limitations and Data Gaps

  • The provided evidence lacks explicit data on physicochemical properties (e.g., melting points, solubility) or quantitative biological activity comparisons. Further experimental studies are required to validate theoretical predictions.
  • describes a highly complex nucleoside analog with a pyrrolidine core but is excluded from direct comparison due to its unrelated application in oligonucleotide synthesis.

Biological Activity

(3S,4R)-3-Methoxy-4-phenylpyrrolidine is a chiral compound that has garnered attention in various fields of scientific research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3S,4R)-3-methoxy-4-phenylpyrrolidine is C12H15NC_{12}H_{15}N with a molecular weight of 189.25 g/mol. Its unique structure includes a pyrrolidine ring substituted with a methoxy and a phenyl group, which contributes to its biological activity.

The biological activity of (3S,4R)-3-methoxy-4-phenylpyrrolidine primarily involves its interaction with neurotransmitter receptors and enzymes. The compound's chiral nature allows it to selectively bind to specific targets, modulating their activity. Notably, it has been investigated for its role as:

  • Ligand in Receptor Binding Studies : It interacts with various neurotransmitter receptors, which may have implications for treating neurological disorders.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor in biochemical assays, suggesting its utility in drug development.

Therapeutic Potential

Research indicates that (3S,4R)-3-methoxy-4-phenylpyrrolidine may have therapeutic applications in treating conditions such as:

  • Neurological Disorders : Due to its interaction with neurotransmitter receptors, it is being explored for its potential benefits in managing diseases like depression and anxiety.
  • Cancer Treatment : Some derivatives have shown cytotoxic effects against cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis.

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Receptor BindingNeurotransmitter receptorsModulation of neurotransmission
Enzyme InhibitionVarious enzymesInhibition of enzymatic activity
CytotoxicityCancer cell linesInduction of apoptosis
Neurokinin Receptor AntagonismNK1 receptorPotential treatment for nausea

Case Studies and Research Findings

  • Neuropharmacological Studies : Research has demonstrated that (3S,4R)-3-methoxy-4-phenylpyrrolidine can modulate the activity of neurotransmitter systems involved in mood regulation. For instance, studies showed that compounds with similar structures could effectively reduce anxiety-like behaviors in animal models.
  • Anticancer Activity : A study highlighted the cytotoxic effects of derivatives related to (3S,4R)-3-methoxy-4-phenylpyrrolidine against various cancer cell lines. These compounds were found to induce G2/M phase cell cycle arrest and activate apoptotic pathways through caspase activation .
  • Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. It was noted that certain derivatives exhibited significant inhibition rates against kinases such as AURKA and PLK4, suggesting their potential as targeted cancer therapies .

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